molecular formula C11H16FN3O3 B1668449 Carmofur CAS No. 61422-45-5

Carmofur

Cat. No.: B1668449
CAS No.: 61422-45-5
M. Wt: 257.26 g/mol
InChI Key: AOCCBINRVIKJHY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It primarily targets acid ceramidase (AC) . AC plays a crucial role in the metabolism of sphingolipids, which are essential components of cell membranes and have various functions in cell signaling .

Mode of Action

This compound acts as a prodrug, which is ingested and taken up in the intestine, overcoming the problem of 5-FU degradation by dihydropyrimidine dehydrogenase . Once inside a cell, the this compound prodrug is converted into 5-FU . The mechanism of action of this compound is traditionally thought to be the generation of 5–FU . This compound is also a highly potent inhibitor of ac . By inhibiting AC, this compound increases the levels of ceramide, a bioactive sphingolipid that influences cancer cell survival, growth, and death .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sphingolipids. This compound’s inhibition of AC leads to an increase in ceramide levels . Ceramide is a key player in various cellular processes, including cell cycle arrest, differentiation, and apoptosis . Therefore, the inhibition of AC activity by this compound can sensitize tumor cells to the effects of antineoplastic agents and radiation .

Pharmacokinetics

The pharmacokinetics of this compound involve its oral administration and absorption in the intestine . The prodrug is then converted into 5-FU within cells . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . By increasing ceramide levels, this compound can influence cancer cell survival, growth, and death . This compound has been reported as a small-molecule drug capable of killing adult and pediatric glioblastomas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of certain enzymes in the body, such as dihydropyrimidine dehydrogenase, can affect the drug’s metabolism and action . .

Chemical Reactions Analysis

Carmofur undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Carmofur has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of pyrimidine analogues and their chemical properties.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Used in the treatment of cancers such as colorectal and breast cancer. .

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Carmofur is similar to other fluorouracil derivatives, such as:

Properties

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
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Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61422-45-5
Record name Carmofur
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Record name Carmofur [INN:JAN]
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Record name Carmofur
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URL https://www.drugbank.ca/drugs/DB09010
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Record name carmofur
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Record name Carmofur
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Record name Carmofur
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Record name CARMOFUR
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Synthesis routes and methods

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was suspended in 60 ml of dimethyl acetamide, then 14.0g (0.11 mole) of n-hexyl isocyanate was added thereto at room temperature and stirred at 50° C for 8 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into 400 ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 19.3g (75.0% yield) of 5-fluoro-1-(n-hexylcarbamoyl)uracil was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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